molecular formula C19H20FNO4S B11132791 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-methoxybenzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-methoxybenzamide

Cat. No.: B11132791
M. Wt: 377.4 g/mol
InChI Key: PFNMJRORQGOZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-methoxybenzamide is a synthetic organic compound It features a complex structure with a tetrahydrothiophene ring, a fluorobenzyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-methoxybenzamide typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source under acidic conditions.

    Oxidation: The tetrahydrothiophene ring is then oxidized to form the 1,1-dioxide derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Benzylation: The 4-fluorobenzyl group is introduced via a nucleophilic substitution reaction, where the tetrahydrothiophene dioxide reacts with 4-fluorobenzyl chloride in the presence of a base like potassium carbonate.

    Amidation: The final step involves the formation of the benzamide moiety. This can be achieved by reacting the intermediate with 2-methoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Automation and process control systems would be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at the sulfur atom or other reactive sites.

    Reduction: The compound can be reduced under specific conditions, potentially affecting the sulfur dioxide group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzyl or methoxybenzamide moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Potassium carbonate, sodium hydride, various halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the removal of oxygen atoms or the formation of alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-methoxybenzamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, are of particular interest.

Medicine

In medicinal chemistry, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-benzyl-2-methoxybenzamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-chlorobenzyl)-2-methoxybenzamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2-methoxybenzamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-methoxybenzamide is unique due to the presence of the 4-fluorobenzyl group, which can influence its reactivity and interactions with biological targets. The fluorine atom can enhance the compound’s stability and binding affinity, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C19H20FNO4S

Molecular Weight

377.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-2-methoxybenzamide

InChI

InChI=1S/C19H20FNO4S/c1-25-18-5-3-2-4-17(18)19(22)21(16-10-11-26(23,24)13-16)12-14-6-8-15(20)9-7-14/h2-9,16H,10-13H2,1H3

InChI Key

PFNMJRORQGOZGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.